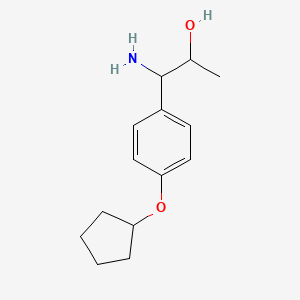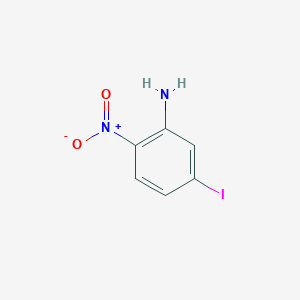
8-Chloroquinoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroquinoline-5-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by the presence of a chloro group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as reagents . The reaction proceeds by heating the starting materials to facilitate the formation of the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of catalysts such as L-proline has been reported to improve product yield and reduce reaction time .
化学反応の分析
Types of Reactions: 8-Chloroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.
Major Products Formed:
Oxidation: 8-Chloroquinoline-5-carboxylic acid.
Reduction: 8-Chloroquinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Chloroquinoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloroquinoline-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The specific pathways and targets depend on the biological context and the derivative being studied.
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-4-carbaldehyde
- 6-Chloroquinoline-5-carbaldehyde
Comparison: 8-Chloroquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other chloroquinoline derivatives, it may exhibit different pharmacological profiles and synthetic utility .
特性
分子式 |
C10H6ClNO |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
8-chloroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-6H |
InChIキー |
GBRVZVNPLNWHLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)

![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)








